6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation.
Attachment of the Chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where the chlorobenzyl group is attached to the quinoline core.
Final Cyclization and Functionalization: The final step involves cyclization and introduction of the carbonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and Lewis acids as catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Pharmacology: Potential use as a lead compound in drug discovery, particularly for its quinoline core which is known for antimalarial and anticancer activities.
Biological Probes: Used in the study of biological pathways and enzyme interactions.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, which could be a potential mechanism for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline: The parent compound of the quinoline family.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the presence of the tert-butyl and chlorobenzylsulfanyl groups, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
6-tert-butyl-2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27ClN2S/c1-27(2,3)20-13-14-24-21(15-20)25(18-9-5-4-6-10-18)22(16-29)26(30-24)31-17-19-11-7-8-12-23(19)28/h4-12,20H,13-15,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNQMMPRWOGUCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3Cl)C#N)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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